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3-Pyrrol-1-ylbenzamide

Medicinal chemistry Regioisomerism Scaffold design

3-Pyrrol-1-ylbenzamide (PubChem CID 40457494, molecular formula C₁₁H₁₀N₂O, molecular weight 186.21 g·mol⁻¹) is a heterocyclic benzamide building block in which a pyrrole ring is attached at the meta‑position of the benzamide core. Its computed XLogP3 of 2, topological polar surface area of 48 Ų, single hydrogen‑bond donor (amide NH₂) and single hydrogen‑bond acceptor (amide carbonyl) define a physicochemical profile that is distinct from the unsubstituted benzamide scaffold and from its regioisomeric congeners.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B7483897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrol-1-ylbenzamide
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=CC(=C2)C(=O)N
InChIInChI=1S/C11H10N2O/c12-11(14)9-4-3-5-10(8-9)13-6-1-2-7-13/h1-8H,(H2,12,14)
InChIKeyGGOHBCPSMXYXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyrrol-1-ylbenzamide – Physicochemical Identity and Scaffold Differentiation for Chemical Procurement


3-Pyrrol-1-ylbenzamide (PubChem CID 40457494, molecular formula C₁₁H₁₀N₂O, molecular weight 186.21 g·mol⁻¹) is a heterocyclic benzamide building block in which a pyrrole ring is attached at the meta‑position of the benzamide core. Its computed XLogP3 of 2, topological polar surface area of 48 Ų, single hydrogen‑bond donor (amide NH₂) and single hydrogen‑bond acceptor (amide carbonyl) define a physicochemical profile that is distinct from the unsubstituted benzamide scaffold and from its regioisomeric congeners [1]. The compound serves as a versatile synthetic intermediate for generating N‑substituted and C‑substituted derivatives that have been explored as inhibitors of enoyl‑ACP reductase (InhA) in Mycobacterium tuberculosis, as Mcl‑1 antagonists, and as voltage‑gated potassium channel activators [2][3].

Why 3-Pyrrol-1-ylbenzamide Cannot Be Replaced by Its 2‑ or 4‑Pyrrolyl Isomers in Target‑Driven Synthesis


Although 2‑, 3‑, and 4‑pyrrol‑1‑ylbenzamide share a common molecular formula (C₁₁H₁₀N₂O) and identical molecular weight (186.21 g·mol⁻¹), the position of the pyrrole ring on the benzamide nucleus dictates the electronic distribution, steric environment, and hydrogen‑bonding topology of the scaffold [1]. The meta‑substituted 3‑isomer places the electron‑rich pyrrole ring in a position that cannot be replicated by the ortho‑ or para‑congeners; this regiochemical difference directly affects the geometry of downstream derivatives and their ability to engage biological targets. In the pyrrolyl benzamide series evaluated by Joshi et al. (2018) against InhA, the substitution pattern on the benzamide ring was a critical determinant of inhibitory potency, with meta‑substituted variants exhibiting distinct docking poses and different hydrogen‑bonding networks compared with para‑substituted analogs [2]. Consequently, procurement of the specific 3‑pyrrol‑1‑yl isomer is essential when the synthetic route or structure–activity relationship (SAR) study demands the meta‑pyrrole geometry; generic replacement with the 2‑ or 4‑isomer introduces an uncontrolled variable that can abolish target engagement.

3-Pyrrol-1-ylbenzamide – Comparator‑Based Quantitative Differentiation Evidence


Regioisomeric Differentiation: Physicochemical Property Comparison of 3‑ vs. 4‑Pyrrol‑1‑ylbenzamide

3‑Pyrrol‑1‑ylbenzamide (meta‑substituted) differs from its para‑substituted isomer 4‑pyrrol‑1‑ylbenzamide in computed topological polar surface area (TPSA) and XLogP3, despite sharing the same molecular formula and molecular weight. The meta‑pyrrole substitution produces a TPSA of 48 Ų and XLogP3 of 2 [1], whereas the para‑isomer (PubChem CID 636507) exhibits a TPSA of 46 Ų and XLogP3 of 2.1 [2], reflecting subtle but measurable differences in polarity and lipophilicity that influence membrane permeability and solubility. The meta‑position also confers a distinct spatial orientation of the pyrrole ring relative to the amide group, which affects the geometry of hydrogen‑bonding interactions in target binding pockets [3].

Medicinal chemistry Regioisomerism Scaffold design

Scaffold Differentiation: 3‑Pyrrol‑1‑ylbenzamide vs. Unsubstituted Benzamide – Physicochemical Property Leap

Compared with the parent benzamide scaffold, 3‑pyrrol‑1‑ylbenzamide shows a substantial increase in molecular weight (+65.07 Da), lipophilicity (+1.4 XLogP3 units), and topological polar surface area (+5 Ų) due to the addition of the pyrrole ring at the meta‑position [1][2]. This modification enhances the compound's capacity for π‑stacking and hydrophobic interactions while preserving the hydrogen‑bond donor/acceptor profile of the benzamide core. The increased molecular complexity (complexity score 211 vs. 91 for benzamide) provides a more drug‑like starting point for fragment elaboration strategies [1].

Fragment-based drug discovery Lead optimization Physicochemical profiling

Derivative Biological Activity: Mcl‑1 Inhibition by a 3‑Pyrrol‑1‑ylbenzamide‑Based Analog

The 3‑pyrrol‑1‑ylbenzamide scaffold provides a validated entry point for generating Mcl‑1 (myeloid cell leukemia‑1) antagonists. The derivative N‑[2‑(2,3‑dimethylanilino)‑2‑oxoethyl]‑3‑pyrrol‑1‑ylbenzamide (CID 24980576) showed Mcl‑1 inhibitory activity with an IC₅₀ of 3.97 μM in a fluorescence‑based biochemical assay conducted at the Sanford‑Burnham Center for Chemical Genomics [1] and an IC₅₀ of 8.77 μM in an orthogonal assay at The Scripps Research Institute Molecular Screening Center [2]. In contrast, the 4‑pyrrol‑1‑ylbenzamide‑derived analog N‑(4‑ethoxy‑3‑morpholin‑4‑ylsulfonylphenyl)‑3‑pyrrol‑1‑ylbenzamide (CID 16318005) displayed a distinct selectivity profile, also targeting Bcl‑2‑like protein 1 and DNA (cytosine‑5)‑methyltransferase 1, highlighting how the 3‑pyrrolyl regiochemistry enables multi‑target engagement that differs from para‑substituted variants [3].

Cancer biology Apoptosis Mcl-1 inhibitor

Synthetic Utility: 3‑Pyrrol‑1‑ylbenzamide as a Meta‑Substituted Benzamide Building Block for InhA‑Targeted Antitubercular Derivatives

In a comprehensive study by Joshi et al. (2018), a series of pyrrolyl benzamide derivatives were synthesized and evaluated for inhibition of M. tuberculosis H37Rv and the enoyl‑ACP reductase (InhA) enzyme. While the parent 3‑pyrrol‑1‑ylbenzamide was not directly assayed, the pyrrolyl benzamide scaffold—with substitution at various positions—yielded several compounds with InhA inhibitory activity and whole‑cell anti‑TB efficacy. Five compounds from the series exhibited marked InhA inhibition, and representative compounds showed no cytotoxicity against human A549 lung cancer cells and MV cell lines at tested concentrations [1]. The meta‑pyrrole substitution pattern present in 3‑pyrrol‑1‑ylbenzamide provides the correct geometry for subsequent elaboration into N‑aryl and N‑heteroaryl derivatives that engage the InhA active site via hydrogen‑bonding interactions with Tyr158 and Thr196 [1].

Antitubercular agents InhA inhibition Pyrrolyl benzamide

Computed Drug‑Likeness and ADME Differentiation: 3‑Pyrrol‑1‑ylbenzamide vs. 3‑Aminobenzamide

3‑Pyrrol‑1‑ylbenzamide and 3‑aminobenzamide are both meta‑substituted benzamide building blocks, but the replacement of the aniline NH₂ group with a pyrrole ring fundamentally alters the physicochemical and predicted ADME profile. 3‑Pyrrol‑1‑ylbenzamide has a higher molecular weight (186.21 vs. 136.15 Da), greater lipophilicity (XLogP3 = 2 vs. 0.6), larger TPSA (48 vs. 43 Ų), and fewer hydrogen‑bond donors (1 vs. 2) compared with 3‑aminobenzamide [1][2]. These differences reduce the compound's susceptibility to Phase II glucuronidation and sulfation reactions that typically occur at the aniline nitrogen, while maintaining compliance with Lipinski's Rule of Five and lead‑likeness criteria (MW ≤ 250; XLogP ≤ 3.5; HBD ≤ 3; HBA ≤ 6; rotatable bonds ≤ 5) [1].

Drug-likeness ADME prediction Building block selection

3-Pyrrol-1-ylbenzamide – Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Fragment‑Based Lead Generation Requiring a Lipophilic, Meta‑Substituted Benzamide Scaffold

When a fragment‑based drug discovery program identifies benzamide as a weak hit and requires a more lipophilic, sterically differentiated scaffold for fragment growth, 3‑pyrrol‑1‑ylbenzamide provides a quantifiable step‑up in XLogP3 (+1.4 units), molecular weight (+65 Da), and molecular complexity (+120) relative to the parent benzamide scaffold, while retaining lead‑likeness compliance [Section 3, Evidence Item 2]. Procurement of the pure meta‑isomer ensures that subsequent SAR studies are not confounded by regioisomeric impurities that would introduce uncontrolled variability in binding assays.

Synthesis of Mcl‑1‑Targeted Anticancer Agents via N‑Functionalization of the 3‑Pyrrolyl Benzamide Core

Research groups synthesizing Mcl‑1 antagonists can use 3‑pyrrol‑1‑ylbenzamide as the core scaffold for N‑alkylation or N‑acylation, as demonstrated by the N‑[(2,3‑dimethylanilino)‑2‑oxoethyl] derivative, which exhibited Mcl‑1 IC₅₀ values of 3.97–8.77 μM across two independent biochemical assay platforms [Section 3, Evidence Item 3]. This scaffold provides a validated starting point for hit‑to‑lead optimization, with the meta‑pyrrole geometry critical for maintaining the correct spatial orientation of the aromatic ring system within the Mcl‑1 binding groove.

Antitubercular Drug Discovery Targeting Enoyl‑ACP Reductase (InhA)

For medicinal chemistry teams pursuing InhA inhibitors as novel antitubercular agents, 3‑pyrrol‑1‑ylbenzamide supplies the requisite meta‑pyrrolyl benzamide geometry that, upon appropriate elaboration, has generated derivatives with confirmed InhA inhibitory activity and selectivity over mammalian cells (A549, MV lines) [Section 3, Evidence Item 4]. The scaffold's predicted ADME profile—including moderate lipophilicity (XLogP3 = 2) and low hydrogen‑bond donor count (HBD = 1)—supports favorable cell permeability for accessing intracellular M. tuberculosis targets.

Metabolic Stability Optimization: Replacement of Aniline‑Containing Building Blocks

In lead series where 3‑aminobenzamide serves as a key intermediate but suffers from rapid Phase II metabolism at the aniline NH₂ group, 3‑pyrrol‑1‑ylbenzamide offers a drop‑in replacement that eliminates the reactive primary aromatic amine (ΔHBD = −1) while increasing lipophilicity by +1.4 XLogP3 units and TPSA by +5 Ų [Section 3, Evidence Item 5]. This substitution is particularly relevant for programs targeting orally bioavailable agents, where reducing metabolic liability is a key optimization goal; the quantifiable physicochemical differences support a rational decision to switch from the aniline to the pyrrole building block.

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